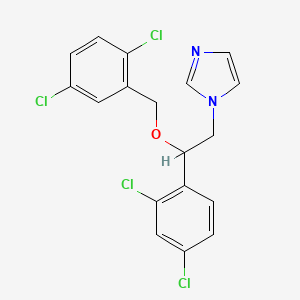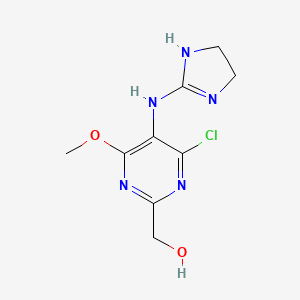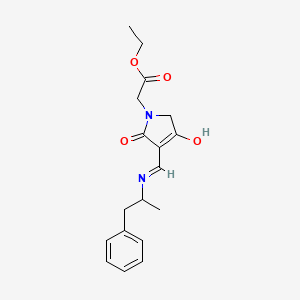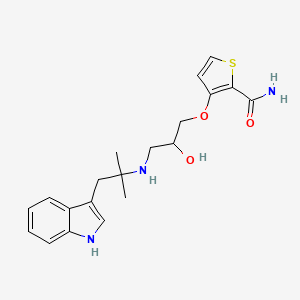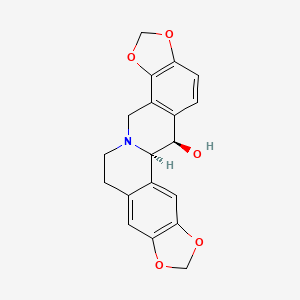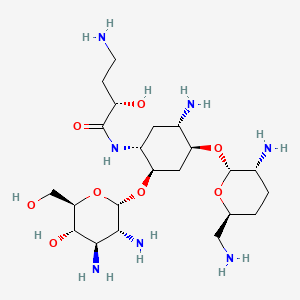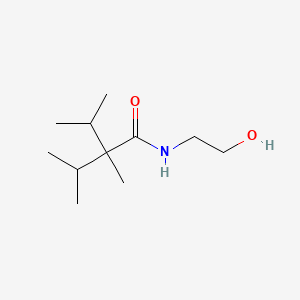
Forplix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Forplix involves several steps, typically starting with the preparation of its precursor compounds. The synthetic routes often include:
Step 1: Preparation of the initial reactants, which may involve the use of specific catalysts and solvents.
Step 2: Formation of intermediate compounds through controlled reactions, such as esterification or alkylation.
Step 3: Final assembly of this compound through a series of condensation reactions, ensuring the correct stereochemistry and purity of the product.
Industrial production methods for this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis.
Analyse Des Réactions Chimiques
Forplix undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
Forplix has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is employed in studies related to cellular processes and metabolic pathways.
Medicine: Research has explored its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mécanisme D'action
The mechanism of action of Forplix involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the context of its use, but generally, this compound affects biochemical processes at the molecular level.
Comparaison Avec Des Composés Similaires
Forplix can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
Zeranol: A synthetic derivative of the mycotoxin zearalenone, used in veterinary medicine.
Zearalanone: Another derivative of zearalenone, with applications in agriculture and animal husbandry.
Compared to these compounds, this compound stands out due to its unique chemical structure and broader range of applications in scientific research and industry.
Propriétés
Numéro CAS |
79127-94-9 |
|---|---|
Formule moléculaire |
C38H50O8 |
Poids moléculaire |
634.8 g/mol |
Nom IUPAC |
[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C20H24O3.C18H26O5/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2;1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h9-11,17-19H,3-8H2,1-2H3;10-12,14,19-21H,2-9H2,1H3/t17-,18+,19+,20+;12-,14+/m10/s1 |
Clé InChI |
ITARVNITFKUKEN-QSWYPBHSSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O.CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C |
SMILES canonique |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O.CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




